molecular formula C14H15ClN4O4 B15031484 4-chloro-5-[(2Z)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one

4-chloro-5-[(2Z)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one

Cat. No.: B15031484
M. Wt: 338.74 g/mol
InChI Key: SJGVIUHPEKUKAO-SOFYXZRVSA-N
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Description

4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated pyridazine ring and a trimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chloro-3-oxobutanoic acid under acidic conditions to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions typically result in the replacement of the chloro group with various nucleophiles, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-CHLORO-5-[(2Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the trimethoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features enable it to interact with a wide range of molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15ClN4O4

Molecular Weight

338.74 g/mol

IUPAC Name

5-chloro-4-[(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C14H15ClN4O4/c1-21-10-4-8(5-11(22-2)13(10)23-3)6-16-18-9-7-17-19-14(20)12(9)15/h4-7H,1-3H3,(H2,18,19,20)/b16-6-

InChI Key

SJGVIUHPEKUKAO-SOFYXZRVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\NC2=C(C(=O)NN=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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